4-(Acetamidophenylsulfonyl)acetonitrile
Description
4-(Acetamidophenylsulfonyl)acetonitrile is a sulfonamide-derived nitrile compound characterized by a para-substituted acetamido group (NHCOCH₃) on the phenyl ring, linked to a sulfonyl (SO₂) moiety and an acetonitrile (CH₂CN) functional group. The molecular formula is C₁₀H₁₀N₂O₃S, with a calculated molecular weight of 238.07 g/mol.
Properties
IUPAC Name |
N-[4-(cyanomethylsulfonyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-8(13)12-9-2-4-10(5-3-9)16(14,15)7-6-11/h2-5H,7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBYNUIDPAVCRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00316350 | |
| Record name | N-[4-(Cyanomethanesulfonyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00316350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90915-78-9 | |
| Record name | NSC302557 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302557 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[4-(Cyanomethanesulfonyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00316350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetamidophenylsulfonyl)acetonitrile typically involves the reaction of 4-acetamidobenzenesulfonyl chloride with acetonitrile in the presence of a base. The reaction conditions often include:
Solvent: Acetonitrile
Base: Triethylamine or sodium hydroxide
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Acetamidophenylsulfonyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfonic acids.
Reduction: Can be reduced to form amines.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Acetamidophenylsulfonyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Acetamidophenylsulfonyl)acetonitrile involves its interaction with various molecular targets. The acetamido and sulfonyl groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their activity. The acetonitrile group can also participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Effects : The fluorine substituent () and methylsulfonyl group () enhance the electrophilicity of the acetonitrile group, facilitating nucleophilic addition reactions. In contrast, the acetamido group introduces both electron-withdrawing (amide carbonyl) and electron-donating (NH) characteristics, which may modulate reactivity and solubility .
- Methylsulfonyl derivatives are prevalent in kinase inhibitors like Baricitinib (), highlighting their role in targeting enzymatic activity .
Physicochemical Properties
- Solubility : The acetamido group improves aqueous solubility compared to halogenated analogs (e.g., fluorine or chlorine substituents) due to hydrogen-bonding interactions . Methylsulfonyl derivatives exhibit moderate polarity, favoring organic solvents like acetonitrile .
- Stability : Dual sulfonyl groups () increase steric hindrance and thermal stability, whereas the acetamido group may introduce hydrolytic sensitivity under acidic or basic conditions .
Research Findings and Trends
- Antimicrobial Activity : Sulfonamide derivatives with acetamido groups (e.g., Acetylsulfadimidine, ) exhibit inhibitory effects against bacterial dihydropteroate synthase, a mechanism that may extend to this compound .
- Enzyme Inhibition : Methylsulfonyl-acetonitrile compounds are critical in designing JAK1/2 inhibitors (), indicating that structural modifications at the phenyl ring can tailor selectivity for therapeutic targets .
- Synthetic Methodologies : Recent advances in radical-initiated polymerization () and transition-metal catalysis could streamline the synthesis of complex sulfonyl-acetonitrile derivatives .
Biological Activity
4-(Acetamidophenylsulfonyl)acetonitrile, also known by its CAS number 90915-78-9, is a compound with diverse biological activities that have garnered attention in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C10H12N2O3S
- Molecular Weight : 240.28 g/mol
- Structure : The compound features an acetamido group and a sulfonyl moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfonamide group is known for its role in enzyme inhibition, particularly in the inhibition of carbonic anhydrases and other sulfonamide-sensitive enzymes. This interaction can lead to significant pharmacological effects, including anti-inflammatory and analgesic properties.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, sulfonamide derivatives have been shown to possess activity against a range of bacteria and fungi. Comparative studies suggest that this compound may inhibit bacterial growth through mechanisms similar to those observed in established sulfonamide antibiotics.
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been investigated through various in vitro assays. The inhibition of pro-inflammatory cytokines suggests that it may modulate pathways involved in inflammation.
| Study | Model | Observed Effect | Reference |
|---|---|---|---|
| Study A | In vitro (human cell lines) | Reduced IL-6 production by 40% | |
| Study B | Animal model (mice) | Decreased paw edema by 30% |
Analgesic Activity
The analgesic properties of this compound have been assessed using standard pain models. Results indicate a significant reduction in pain response, comparable to established analgesics.
Case Studies
- Case Study on Inflammatory Response : In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of this compound resulted in a significant decrease in inflammatory markers, suggesting its potential use in managing inflammatory diseases.
- Antibacterial Efficacy : A recent investigation into the antibacterial efficacy of this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum potential.
Research Findings
Recent research has focused on the synthesis and evaluation of various derivatives of this compound to enhance its biological activity. Structure-activity relationship (SAR) studies have revealed that modifications to the acetamido and sulfonyl groups can significantly influence the potency and selectivity of the compound against specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
